Zanamivir Amine Triacetate Methyl Ester

Übersicht

Beschreibung

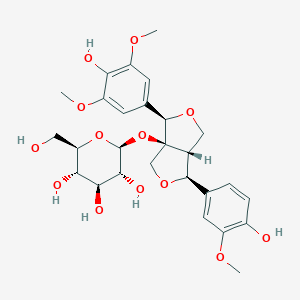

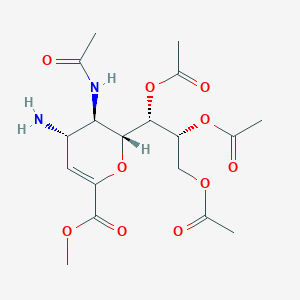

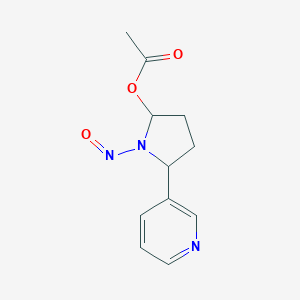

Zanamivir Amine Triacetate Methyl Ester is a synthetic precursor of Zanamivir, an antiviral agent against the influenza virus . It has a molecular formula of C18H26N2O10 and a molecular weight of 430.41 .

Molecular Structure Analysis

The IUPAC name for Zanamivir Amine Triacetate Methyl Ester is methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Zanamivir Amine Triacetate Methyl Ester has a molecular weight of 430.4 g/mol, an XLogP3-AA of -1.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 11, a rotatable bond count of 12, an exact mass of 430.15874503 g/mol, a monoisotopic mass of 430.15874503 g/mol, and a topological polar surface area of 170 Ų .Wissenschaftliche Forschungsanwendungen

Influenza Treatment

Zanamivir Amine Triacetate Methyl Ester: is a precursor to Zanamivir , a potent neuraminidase inhibitor used in the treatment of influenza . It is effective against a wide range of influenza virus strains, including both influenza A and B viruses . The compound interferes with the virus’s ability to reproduce and spread, making it a crucial component in antiviral therapies.

Antiviral Drug Synthesis

This compound serves as a key synthetic intermediate in the creation of Zanamivir and its analogs . The synthetic routes to these drugs are of significant interest in medicinal chemistry, as they provide insights into the development of more effective antiviral agents.

Biological Activity Studies

Researchers utilize Zanamivir Amine Triacetate Methyl Ester to study the biological activity of neuraminidase inhibitors. Modifications to the structure of Zanamivir derivatives can lead to variations in inhibitory activity, which is crucial for understanding drug resistance and developing new treatments .

Structure-Activity Relationship (SAR) Analysis

The compound is used in SAR studies to explore the relationship between the chemical structure of neuraminidase inhibitors and their pharmacological activity. These studies help in designing drugs with enhanced efficacy and reduced side effects .

Resistance Mechanism Research

With the emergence of influenza strains resistant to standard antiviral drugs, Zanamivir Amine Triacetate Methyl Ester is used to investigate the mechanisms of resistance. Understanding these mechanisms is vital for the development of next-generation antivirals .

Glycoscience Advances

As part of the advances in glycosciences, this compound is studied for its role in the synthesis of sialic acid analogues. These analogues have potential applications in various biomedical fields, including as therapeutic agents .

Viral Pathogenesis Exploration

The compound aids in exploring the pathogenesis of viral infections. By inhibiting neuraminidase, researchers can study how influenza viruses infect host cells and how this process can be disrupted .

Pandemic Preparedness

Given the historical impact of influenza pandemics, Zanamivir Amine Triacetate Methyl Ester is also relevant in the context of pandemic preparedness. It contributes to the stockpiling of antiviral agents and the development of strategies to combat future influenza outbreaks .

Wirkmechanismus

Target of Action

Zanamivir Amine Triacetate Methyl Ester, also known as methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, primarily targets the neuraminidase enzyme of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in its ability to infect host cells and spread to other cells .

Mode of Action

The compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein on the surface of the influenza virus, thereby inhibiting its function . This inhibition prevents the virus from escaping the infected host cell and spreading to other cells .

Pharmacokinetics

The pharmacokinetic properties of Zanamivir Amine Triacetate Methyl Ester are characterized by the following :

- Absorption : After inhalation, systemic absorption is approximately 4% to 17% .

- Distribution : The volume of distribution is around 16 L .

- Metabolism : The compound is not metabolized .

- Excretion : The drug is excreted in the urine as unchanged drug and in the feces as unabsorbed drug .

- Time to Peak : The peak concentration in the blood is reached within 1-2 hours .

- Half-Life : The elimination half-life in serum is between 2.5 to 5.1 hours .

Result of Action

The primary result of the action of Zanamivir Amine Triacetate Methyl Ester is the inhibition of the influenza virus’s ability to spread to other cells. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others . This helps to limit the spread of the virus within the host, reducing the severity and duration of influenza symptoms.

Eigenschaften

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWOGLOMFAFCK-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zanamivir Amine Triacetate Methyl Ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)